1-benzyl-N'-hydroxypyridin-1-ium-4-carboximidamide;bromide
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Overview
Description
1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of 1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl bromide in the presence of a base, such as sodium hydroxide, to form the corresponding pyridinium salt . The reaction is usually carried out in a solvent like acetone or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles like hydroxide or methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Scientific Research Applications
1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are reduced .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-hydroxypyridin-1-ium bromide
- 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives
- 1-benzyltetrahydropyridin-4-ylidene pyrrolidinium salts
Uniqueness
1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1-benzyl-N'-hydroxypyridin-1-ium-4-carboximidamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.BrH/c14-13(15-17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRAEFRWWLLKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=NO)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C(=N\O)/N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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